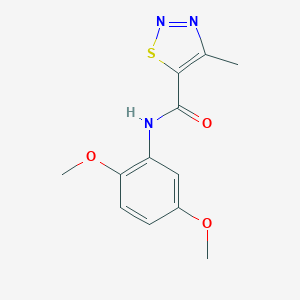
N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of several key proteins involved in cancer cell growth and survival. Specifically, the compound inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR-2, which is involved in angiogenesis. By inhibiting these proteins, this compound 43-9006 is able to slow or halt the growth of cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. In addition to inhibiting RAF kinase and VEGFR-2, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of tumor cells. This compound 43-9006 has also been shown to have anti-inflammatory effects and to inhibit the production of several cytokines involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide 43-9006 for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of RAF kinase and VEGFR-2 in cancer cell growth and survival. However, one limitation of this compound 43-9006 is that it is a small molecule inhibitor, which means that it may not be effective against all types of cancer or against cancer cells that have developed resistance to the compound.
Orientations Futures
There are several potential future directions for research on N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide 43-9006. One area of interest is the development of combination therapies that include this compound 43-9006 along with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new small molecule inhibitors that target other proteins involved in cancer cell growth and survival. Finally, there is a need for further research to better understand the mechanisms of resistance to this compound 43-9006 and to develop strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide 43-9006 involves a multi-step process that begins with the reaction of 4-tert-butylphenylhydrazine with 2,6-dichloronicotinoyl chloride. The resulting intermediate is then reacted with 5-fluoro-2-methylbenzoic acid to produce the final compound.
Applications De Recherche Scientifique
N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoronicotinamide 43-9006 has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including RAF kinase and VEGFR-2. Clinical trials have demonstrated the efficacy of this compound 43-9006 in the treatment of several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-2,6-dichloro-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O/c1-16(2,3)9-4-6-10(7-5-9)20-15(22)11-8-12(19)14(18)21-13(11)17/h4-8H,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJDCVOXUAIONS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142729 |
Source


|
| Record name | 2,6-Dichloro-N-[4-(1,1-dimethylethyl)phenyl]-5-fluoro-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
680217-83-8 |
Source


|
| Record name | 2,6-Dichloro-N-[4-(1,1-dimethylethyl)phenyl]-5-fluoro-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680217-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-N-[4-(1,1-dimethylethyl)phenyl]-5-fluoro-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487447.png)
![3-Benzyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487462.png)
![3-(4-Fluorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487477.png)
![6-(2,3-Dimethoxyphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487487.png)
![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-methylphenyl)propanamide](/img/structure/B487567.png)






